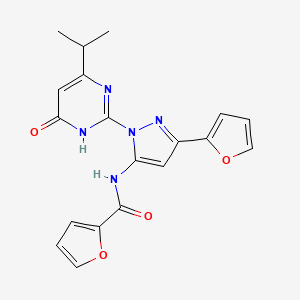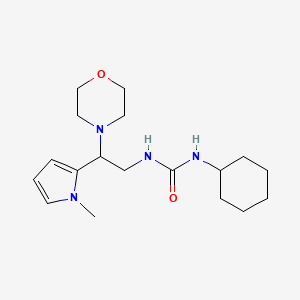
1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is a urea derivative with a morpholine and pyrrole group attached to the cyclohexyl ring. The purpose of
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is not fully understood. However, it has been shown to inhibit the activity of certain kinases, which are enzymes that are involved in the regulation of cell growth and division. It has also been shown to inhibit the production of inflammatory cytokines, which are proteins that are involved in the immune response.
Biochemical and Physiological Effects:
1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. It has also been shown to inhibit the activity of certain kinases, which are enzymes that are involved in the regulation of cell growth and division. In addition, it has been shown to inhibit the production of inflammatory cytokines, which are proteins that are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea in lab experiments is its potential as a kinase inhibitor in cancer research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to determine its potential use in other areas of research.
Direcciones Futuras
There are several future directions for research on 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea. One direction is to further study its potential as a kinase inhibitor in cancer research. Another direction is to study its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential use in other areas of research.
Métodos De Síntesis
The synthesis of 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea involves several steps. The first step involves the reaction of cyclohexyl isocyanate with morpholine to form N-cyclohexylmorpholine-2-isocyanate. The second step involves the reaction of N-cyclohexylmorpholine-2-isocyanate with 1-methyl-1H-pyrrole-2-carboxylic acid to form 1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea.
Aplicaciones Científicas De Investigación
1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. It has also been studied for its potential use as a kinase inhibitor in cancer research.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-21-9-5-8-16(21)17(22-10-12-24-13-11-22)14-19-18(23)20-15-6-3-2-4-7-15/h5,8-9,15,17H,2-4,6-7,10-14H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQYKJNLWIVIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2CCCCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

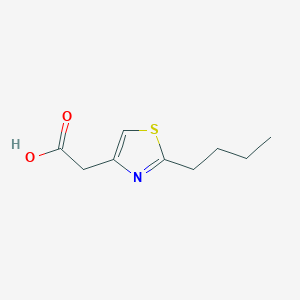
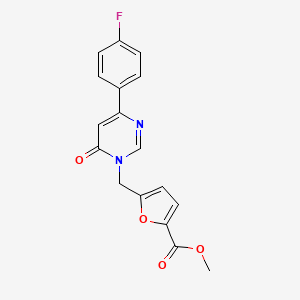
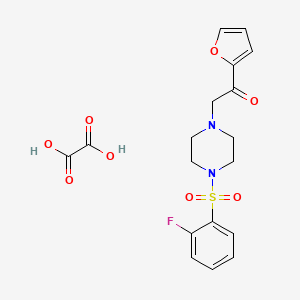

![3-(2-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2896149.png)
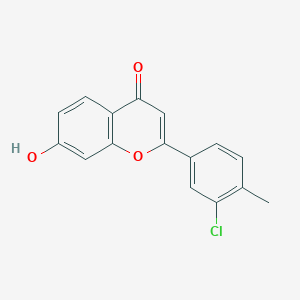
![N-(4-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2896153.png)
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2896154.png)
![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2896155.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2896158.png)
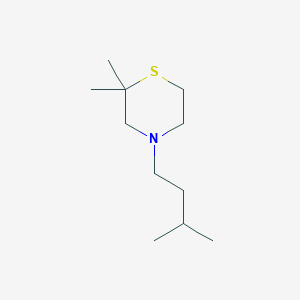
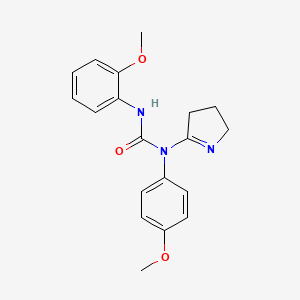
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid](/img/structure/B2896163.png)
